molecular formula C16H19NO2 B2416286 N-(2-(furan-3-yl)ethyl)-2-phenylbutanamide CAS No. 1428352-00-4

N-(2-(furan-3-yl)ethyl)-2-phenylbutanamide

Cat. No. B2416286
CAS RN: 1428352-00-4
M. Wt: 257.333
InChI Key: ITHRZNGIUBHUSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2-(furan-3-yl)ethyl)-2-phenylbutanamide” is a chemical compound that contains furan rings . Furan is a five-membered aromatic heterocycle containing one oxygen atom . It’s an important building block in organic chemistry and is also found in various natural sources, mostly in plants, algae, and microorganisms .


Synthesis Analysis

The synthesis of amides and esters containing furan rings can be achieved under mild synthetic conditions supported by microwave radiation . The reactions are carried out in a microwave reactor in the presence of effective coupling reagents . The reaction time, the solvent, and the amounts of the substrates are optimized . After crystallization or flash chromatography, the final compounds are isolated with good or very good yields .

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound and its derivatives have been synthesized for studies in antibacterial, antiurease, and antioxidant activities, showing that new compounds synthesized have effective antiurease and antioxidant activities (Sokmen et al., 2014).
  • Another study explored the regiocontrolled synthesis of γ-hydroxybutenolides via singlet oxygen-mediated oxidation of 2-thiophenyl furans, highlighting innovative approaches to synthesize structurally complex furan derivatives (Kotzabasaki, Vassilikogiannakis, & Stratakis, 2016).
  • Research into phenothiazine derivatives with furan as a conjugated linker demonstrated improved solar energy-to-electricity conversion efficiency in dye-sensitized solar cells, indicating the potential of furan derivatives in renewable energy technologies (Kim et al., 2011).

Materials Science and Polymer Chemistry

  • Enzymatic synthesis of biobased polyesters using 2,5-bis(hydroxymethyl)furan as a building block showcases the potential of furan derivatives in creating sustainable and biobased polymers for various applications (Jiang et al., 2014).
  • A comparison of the chain mobility, thermal, and mechanical properties of poly(ethylene furanoate) versus poly(ethylene terephthalate) demonstrates the improved barrier properties and thermal/mechanical performance of furan-based polymers, suggesting their utility in packaging and materials science (Burgess et al., 2014).

Pharmacology and Biological Applications

  • A study on the anti-tuberculosis evaluation of N-acylhydrazones containing the thiophene nucleus reveals the potential therapeutic applications of furan derivatives in treating tuberculosis, highlighting the significance of chemical structure on biological activity (Cardoso et al., 2014).
  • The adsorption and inhibitive properties of a new heterocyclic furan Schiff base on the corrosion of copper in HCl solution, investigated through experimental and theoretical approaches, underscore the utility of furan derivatives in materials protection and corrosion inhibition (Issaadi, Douadi, & Chafaa, 2014).

Mechanism of Action

properties

IUPAC Name

N-[2-(furan-3-yl)ethyl]-2-phenylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2/c1-2-15(14-6-4-3-5-7-14)16(18)17-10-8-13-9-11-19-12-13/h3-7,9,11-12,15H,2,8,10H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITHRZNGIUBHUSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCCC2=COC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.